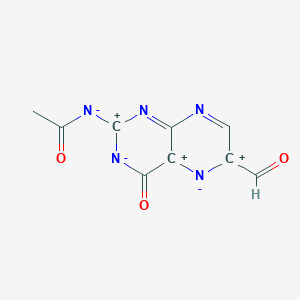
acetyl-(6-formyl-4-oxopteridine-2,4a,6-triylium-3,5-diid-2-yl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Acetyl-6-formylpterin is synthesized through a reductive amination reaction, where formyl groups are generated and subsequently acetylated or alkylated . This process results in the formation of stable compounds with diverse properties . The compound can be produced in high purity (≥95%) and is typically stored at -20°C . Industrial production methods involve the use of folic acid as a precursor, which undergoes enzymatic conversion to generate the desired product .
Análisis De Reacciones Químicas
Acetyl-6-formylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other pteridine derivatives.
Substitution: The formyl and acetyl groups can be substituted with other functional groups to create new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are stable pteridine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Acetyl-6-formylpterin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetyl-6-formylpterin involves its interaction with MR1 antigens presented on MAIT cells . It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . The compound’s neuroprotective, antitumor, and anticancer properties are attributed to its ability to modulate various molecular targets and pathways .
Comparación Con Compuestos Similares
Acetyl-6-formylpterin is unique due to its specific structure and biological activities. Similar compounds include:
- 2-Acetamido-4-oxopteridine-6-carboxaldehyde
- 2-Acetamido-6-formylpteridin-4(3H)-one
- 2-Acetylamino-4-hydroxy-6-formylpteridine
- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide
- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of acetyl-6-formylpterin .
Propiedades
Fórmula molecular |
C9H5N5O3 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
acetyl-(6-formyl-4-oxopteridine-2,4a,6-triylium-3,5-diid-2-yl)azanide |
InChI |
InChI=1S/C9H5N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3 |
Clave InChI |
NIADRXQFZGJFCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[N-][C+]1[N-]C(=O)[C+]2C(=N1)N=C[C+]([N-]2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790082.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)

![1-{3-[(6-aminoquinazolin-4-yl)amino]phenyl}-3-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]urea](/img/structure/B14790091.png)
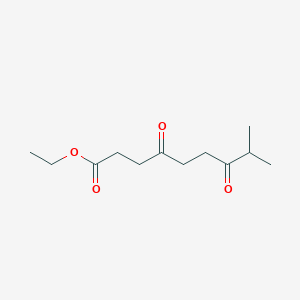
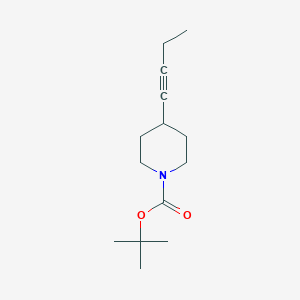
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
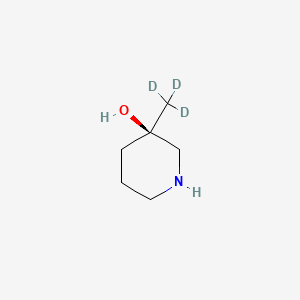
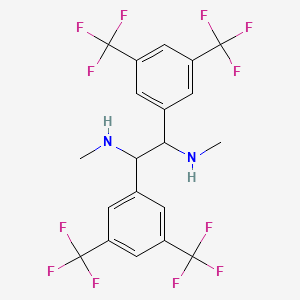
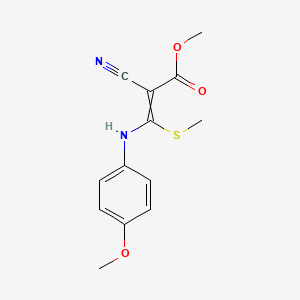
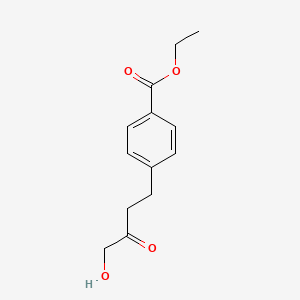
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
